An In-Depth Technical Guide to the Chemical Properties and Applications of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
An In-Depth Technical Guide to the Chemical Properties and Applications of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of the fluorescent probe N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye, functionalized with polyethylene glycol (PEG) linkers, is a valuable tool in various research and development areas, particularly in the fields of cell biology, pharmacology, and drug discovery.
Core Chemical and Physical Properties
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a specialized fluorescent molecule designed for biocompatibility and versatility in labeling applications. The presence of hydrophilic PEG chains enhances its solubility in aqueous media, a critical factor for biological experiments, and reduces non-specific binding.
Quantitative Data Summary
The key physicochemical properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C40H57ClN2O7 | [1][2] |
| Molecular Weight | 713.35 g/mol | [2] |
| CAS Number | 2107273-12-9 | [1] |
| Appearance | Solid powder | [2] |
| Purity | Typically >97% | [1] |
| Excitation Maximum (λex) | ~649-650 nm | [1] |
| Emission Maximum (λem) | ~667-670 nm | [1] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |
| Storage Conditions | -20°C, protected from light | [1] |
Key Applications
The unique structure of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, combining a bright, far-red fluorophore with flexible, hydrophilic linkers, makes it suitable for a range of advanced applications:
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Fluorescent Labeling: It can be conjugated to various biomolecules, such as proteins, peptides, and small molecules, to enable their visualization and tracking in biological systems.
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PROTAC Development: This molecule is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3][4] Fluorescently labeling a PROTAC allows for the direct visualization of its cellular uptake, distribution, and engagement with its target protein and E3 ligase, which is crucial for understanding its mechanism of action.
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Cellular Imaging: The Cy5 fluorophore emits in the far-red spectrum, which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in techniques like fluorescence microscopy and flow cytometry.[5]
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In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it potentially suitable for in vivo imaging studies in animal models.
Experimental Protocols
The terminal hydroxyl group on the PEG2 chain is not directly reactive with common functional groups on biomolecules like amines or thiols. Therefore, a two-step process is generally required for conjugation: activation of the hydroxyl group followed by reaction with the molecule of interest.
Protocol 1: Activation of the Terminal Hydroxyl Group and Conjugation to a Target Molecule
This protocol provides a general method for activating the hydroxyl group to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, a common strategy for labeling proteins and other amine-containing molecules.
Materials:
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N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
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N,N'-Disuccinimidyl carbonate (DSC)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Target molecule with a primary amine group (e.g., protein, peptide, or small molecule)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
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Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Activation of the Dye:
-
Dissolve N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and a 1.5-fold molar excess of DSC in anhydrous DCM or DMF.
-
Add a 2-fold molar excess of TEA or DIPEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester-activated dye.
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Once the reaction is complete, the solvent can be removed under vacuum. The activated dye should be used immediately for the best results.
-
-
Conjugation to the Target Molecule:
-
Prepare the target molecule in the reaction buffer. For proteins, ensure the buffer is free of primary amines (e.g., Tris or glycine).[2][6]
-
Dissolve the freshly prepared NHS ester-activated dye in a small amount of anhydrous DMSO or DMF.
-
Add the activated dye solution to the target molecule solution. The molar ratio of dye to target molecule may need to be optimized, but a starting point of 10:1 is common for protein labeling.
-
Incubate the reaction for 1-2 hours at room temperature on a shaker, protected from light.[6]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis against an appropriate buffer, or reverse-phase HPLC for small molecules.[6]
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
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Protocol 2: Cellular Imaging of a Fluorescently Labeled Molecule by Confocal Microscopy
This protocol outlines a general procedure for visualizing the subcellular localization of a molecule labeled with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5.
Materials:
-
Fluorescently labeled molecule of interest
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Cultured cells plated on glass-bottom dishes or coverslips
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Mounting medium
-
Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm for Cy5) and emission filters.
Procedure:
-
Cell Preparation and Labeling:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the fluorescently labeled molecule at a predetermined concentration in complete cell culture medium. The optimal concentration and incubation time should be determined empirically.
-
Incubate the cells for the desired period under standard culture conditions (37°C, 5% CO2).
-
-
Cell Fixation and Staining:
-
Wash the cells three times with warm PBS to remove the excess fluorescent probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst or DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope. Use a ~640 nm laser line for excitation of the Cy5 dye and collect the emission between ~660-700 nm.
-
Acquire images of the nuclear counterstain using the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst).
-
Capture multi-channel images to visualize the subcellular localization of the fluorescently labeled molecule in relation to the nucleus.
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Mandatory Visualizations
Experimental Workflow for Labeling and Cellular Imaging
The following diagram illustrates the logical workflow for activating the N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 dye, conjugating it to a target molecule, and subsequently using the fluorescent conjugate for cellular imaging.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. organic chemistry - Hydroxyl group to free amine in polyethylene glycol using CDI? - Chemistry Stack Exchange [chemistry.stackexchange.com]
